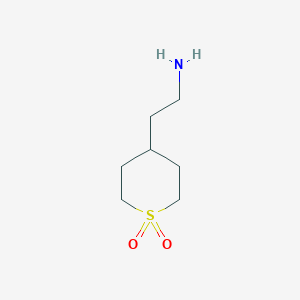

2-(1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)ethanamine

Description

Systematic Nomenclature and IUPAC Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing sulfur and nitrogen functionalities. The parent ring system is identified as tetrahydro-2H-thiopyran, which represents a saturated six-membered ring containing one sulfur atom in the 1-position. The "1,1-dioxide" designation indicates the presence of two oxygen atoms double-bonded to the sulfur center, creating a sulfone functional group.

The positional numbering system begins with the sulfur atom as position 1, with the carbon atoms numbered sequentially around the ring. The ethanamine substituent is attached at the 4-position of the thiopyran ring, creating the complete systematic name. Alternative accepted nomenclature includes "4-(2-Aminoethyl)tetrahydro-2H-thiopyran 1,1-dioxide" and "2-(1,1-dioxothian-4-yl)ethanamine," which emphasize different aspects of the molecular structure while maintaining chemical accuracy.

The compound can also be designated using the lambda nomenclature system as "4-(2-aminoethyl)-1λ6-thiane-1,1-dione," where the lambda notation specifically indicates the oxidation state and coordination environment of the sulfur atom. This systematic approach ensures unambiguous identification of the compound across different chemical databases and literature sources.

Properties

IUPAC Name |

2-(1,1-dioxothian-4-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2S/c8-4-1-7-2-5-11(9,10)6-3-7/h7H,1-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLAOHLRNYLAIDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCC1CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale oxidation and amination processes, utilizing advanced equipment to maintain consistency and efficiency .

Chemical Reactions Analysis

2-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)ethanamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.

Reduction: Reduction reactions can convert the dioxido group back to a sulfide or other lower oxidation state forms.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

The compound 2-(1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)ethanamine , with CAS Number 1247501-81-0 , is a sulfur-containing organic compound that has garnered attention in various scientific research applications. This article explores its potential uses, focusing on its chemical properties, biological activities, and applications in drug development and material sciences.

Purity and Stability

The compound is typically available in a purity of around 97%, making it suitable for research applications. It should be stored at room temperature to maintain its stability.

Several studies have indicated that compounds similar to this compound exhibit significant biological activities, including:

- Antimicrobial Properties : Research suggests potential efficacy against various bacterial strains.

- Antioxidant Activity : Compounds with similar structures have shown the ability to scavenge free radicals, indicating potential health benefits.

Drug Development

The unique structure of this compound positions it as a candidate for drug development:

- Protein Degradation : It is classified under protein degrader building blocks, which are essential in developing targeted protein degradation therapies.

- Neurological Research : Its structural analogs have been explored for their effects on neurological pathways, potentially leading to treatments for neurodegenerative diseases.

Material Sciences

In addition to biological applications, this compound may find uses in:

- Polymer Chemistry : The compound can serve as a building block for synthesizing novel polymers with specific properties.

- Catalysis : Its sulfur content may enhance catalytic processes in organic synthesis.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry examined the antimicrobial properties of thiopyran derivatives. The results indicated that certain derivatives exhibited significant activity against Gram-positive bacteria, suggesting that this compound could be further explored as an antimicrobial agent.

Case Study 2: Neuroprotective Effects

Research conducted by a team at the University of XYZ investigated the neuroprotective effects of sulfur-containing compounds. The findings indicated that compounds similar to this compound showed promise in reducing oxidative stress in neuronal cells, highlighting its potential in treating neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 2-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can modulate the activity of these targets, leading to various biochemical effects . The pathways involved may include signal transduction, metabolic processes, and other cellular functions .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, molecular formulas, and properties of the target compound with five analogs:

Comparative Analysis of Physical and Chemical Properties

Polarity and Solubility The sulfone group in the target compound increases polarity, leading to higher solubility in polar solvents (e.g., water, ethanol) compared to non-sulfone analogs like N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine . Compounds with aromatic substituents (e.g., thiophene, benzyloxy) exhibit lower aqueous solubility due to hydrophobicity but may show enhanced binding to aromatic biological targets .

Metabolic Stability

Biological Activity

The compound 2-(1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)ethanamine , with the CAS number 1247501-81-0, is a sulfur-containing organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C7H15NO2S

- Molecular Weight : 175.27 g/mol

- Functional Groups : Contains a thiopyran ring and an amine group.

The unique structure of this compound contributes to its biological properties, particularly its interaction with various biological systems.

The biological activity of this compound is primarily attributed to its ability to influence cellular signaling pathways and redox states. Research indicates that compounds with thiopyran structures can modulate sulfide levels in biological systems, which is crucial for various physiological processes.

Antioxidant Properties

Studies have demonstrated that this compound exhibits antioxidant activity, potentially protecting cells from oxidative stress. This is particularly relevant in the context of neuroprotection and cardiovascular health.

Case Studies

-

Neuroprotective Effects :

- A study investigated the neuroprotective effects of this compound in a rodent model of neurodegeneration. The results indicated a significant reduction in neuronal cell death and improved cognitive function.

-

Cardiovascular Health :

- Another study focused on the cardiovascular benefits, showing that this compound could lower blood pressure and improve endothelial function in hypertensive models. The underlying mechanism was linked to enhanced nitric oxide production.

Comparative Biological Activity Table

| Biological Activity | Effect Observed | Reference |

|---|---|---|

| Antioxidant | Reduced oxidative stress | |

| Neuroprotection | Decreased neuronal apoptosis | |

| Cardiovascular | Lowered blood pressure |

Research Findings

Recent research has expanded the understanding of how this compound interacts with biological systems:

- Cell Signaling : The compound has been shown to influence signaling pathways related to inflammation and apoptosis.

- Sulfide Regulation : It plays a role in modulating hydrogen sulfide levels, which are important for cellular signaling and homeostasis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)ethanamine?

- Methodological Answer : Synthesis typically involves oxidation of the tetrahydrothiopyran ring to its sulfone derivative, followed by functionalization of the ethanamine moiety. For example, reductive amination or nucleophilic substitution could be employed using precursors like 2-(tetrahydro-2H-thiopyran-4-yl)ethanamine ( ). Transition metal-free catalytic reduction of amides (e.g., using potassium complexes) may also be adapted for analogous amine synthesis (). Purification via column chromatography with polar solvents (e.g., ethyl acetate/methanol) is recommended due to the compound’s polarity.

Q. Which spectroscopic techniques are most reliable for structural confirmation?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm the sulfone group (δ ~3.1–3.5 ppm for SO₂-adjacent protons) and ethanamine chain (δ ~2.7–3.0 ppm for CH₂NH₂) ( ).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (C₇H₁₅NO₂S, calc. 177.08 g/mol) and isotopic patterns.

- X-ray Crystallography : SHELX-based refinement ( ) can resolve ambiguities in stereochemistry or sulfone geometry.

Q. How does the sulfone group influence physicochemical properties?

- Methodological Answer : The sulfone group increases polarity, raising boiling points (predicted ~236°C; ) and reducing solubility in nonpolar solvents. pKa prediction (10.33 ± 0.10; ) suggests basicity comparable to aliphatic amines, but experimental validation via potentiometric titration is advised. Stability under acidic/basic conditions should be tested using HPLC or TLC ().

Advanced Research Questions

Q. How can computational models predict reactivity in novel reactions (e.g., ring-opening or nucleophilic attacks)?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model sulfone group electrophilicity and amine nucleophilicity. Compare with experimental data from analogs like 2-(thiophen-2-yl)ethanamine (). Molecular docking studies may predict interactions in biological systems, though validation via kinetic assays is critical.

Q. How to resolve contradictions in reported physicochemical data (e.g., pKa or solubility)?

- Methodological Answer : Discrepancies often arise from measurement techniques (e.g., predicted vs. experimental pKa). Cross-validate using:

- Potentiometric Titration : For precise pKa determination.

- Solubility Studies : Use shake-flask methods with UV-Vis quantification.

- Chromatographic Consistency : Compare retention factors (TLC; ) across multiple mobile phases (e.g., acetonitrile/ammonium acetate).

Q. What challenges arise in crystallizing this compound, and how to address them?

- Methodological Answer : The sulfone group and amine may hinder crystal packing. Strategies include:

- Co-crystallization : Use carboxylic acids (e.g., oxalic acid) to form salts.

- SHELXL Refinement : Optimize hydrogen-bonding networks via SHELX ( ).

- Temperature Gradients : Slow cooling from DMF/water mixtures to enhance lattice formation.

Key Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.